Aluminum subacetate

Descripción

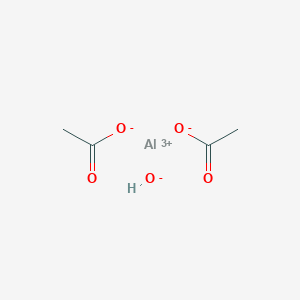

Structure

2D Structure

Propiedades

Número CAS |

142-03-0 |

|---|---|

Fórmula molecular |

C4H8AlO5 |

Peso molecular |

163.08 g/mol |

InChI |

InChI=1S/2C2H4O2.Al.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |

Clave InChI |

RHPIJWYTYJJCFU-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Al]OC(=O)C.O |

SMILES canónico |

CC(=O)O[Al]OC(=O)C.O |

Otros números CAS |

142-03-0 |

Descripción física |

White precipitate or solid; Soluble in water when freshly prepared; [Merck Index] White powder; |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Basic Aluminum Acetate for Researchers and Drug Development Professionals

Introduction to Basic Aluminum Acetate

Basic aluminum acetate, most commonly referring to basic aluminum diacetate , is an organic salt with significant applications in the pharmaceutical and medical fields. It is widely recognized for its astringent, antiseptic, and antiperspirant properties.[1][2][3] In drug development, it is primarily utilized in topical formulations for the treatment of various skin conditions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and mechanism of action.

There are three main forms of aluminum acetate, which can coexist and interconvert in aqueous solutions due to hydrolysis:[4]

-

Basic aluminum diacetate (Hydroxyaluminum diacetate): HOAl(CH₃CO₂)₂

-

Basic aluminum monoacetate (Dihydroxyaluminum acetate): (HO)₂AlCH₃CO₂

-

Neutral aluminum triacetate : Al(CH₃CO₂)₃

This guide will focus on the most common form, basic aluminum diacetate.

Molecular Formula and Weight

The chemical identity of basic aluminum diacetate is defined by its molecular formula and weight.

| Compound Name | Common Synonyms | Molecular Formula | Molar Mass ( g/mol ) |

| Basic Aluminum Diacetate | Aluminum diacetate hydroxide, Aluminum hydroxide acetate | C₄H₇AlO₅ | 162.08[5] |

| Basic Aluminum Monoacetate | Dibasic aluminum acetate, Dihydroxyaluminum acetate | C₂H₅AlO₄ | 120.04[6] |

| Neutral Aluminum Triacetate | Aluminum acetate | C₆H₉AlO₆ | 204.11 |

Quantitative Physicochemical Data

A summary of the key quantitative properties of basic aluminum diacetate is presented in the table below.

| Property | Value |

| Physical State | White powder/opaque crystals[5][7] |

| Density | 1.045 g/cm³[5] |

| Melting Point | 54 °C[5] |

| Decomposition Point | > 280 °C[8] |

| Boiling Point | 117.1 °C at 760 mmHg[5] |

| Flash Point | 40 °C[5] |

| Water Solubility | 13 g/L at 20 °C[8] |

| Vapor Pressure | 13.9 mmHg at 25 °C[5] |

| pH (Topical Solution) | 3.8 - 4.6[9] |

Experimental Protocols

Synthesis of Basic Aluminum Diacetate

Several methods for the synthesis of basic aluminum diacetate have been reported. Below are two common laboratory-scale protocols.

Method 1: Reaction of Aluminum Hydroxide with Acetic Acid [2]

This method involves the direct reaction of aluminum hydroxide with acetic acid. The stoichiometry of the reactants can be adjusted to favor the formation of the diacetate over the monoacetate or triacetate.

-

Materials: Aluminum hydroxide (Al(OH)₃), Glacial acetic acid (CH₃COOH), Distilled water.

-

Procedure:

-

In a reaction vessel, create a dilute aqueous solution of acetic acid.

-

Slowly add aluminum hydroxide to the acetic acid solution while stirring continuously. The use of a more concentrated acetic acid solution will favor the formation of the di- and triacetate forms.[4]

-

The mixture is then heated to facilitate the reaction.

-

The resulting solution can be evaporated to obtain solid basic aluminum acetate. For instance, the solution can be dried on a cylinder drier with steam at 0.2 to 1 atmosphere to yield fine flakes of the product.[10]

-

Method 2: From Sodium Aluminate and Acetic Acid [11]

This process involves the reaction of sodium aluminate with an aqueous acetic acid solution, followed by the addition of aluminum chloride.

-

Materials: Sodium aluminate (NaAlO₂), Acetic acid (CH₃COOH) or Acetic anhydride ((CH₃CO)₂O), Aluminum chloride (AlCl₃), Distilled water.

-

Procedure:

-

Prepare an aqueous acetic acid solution in a reaction vessel.

-

Agitate the acetic acid solution while adding a solution of sodium aluminate. This reaction forms aluminum diacetate monobasic and sodium acetate.

-

To the resulting mixture, add an aluminum chloride solution in a quantity sufficient to react with the sodium acetate byproduct.

-

The final product, aluminum diacetate monobasic, will precipitate as it is water-insoluble.[11]

-

Purification

The synthesized basic aluminum diacetate can be purified by taking advantage of its insolubility in water.

-

Procedure:

-

Filter the precipitated basic aluminum diacetate from the reaction mixture.

-

Wash the filter cake with distilled water to remove water-soluble impurities such as sodium chloride and any unreacted starting materials.[11]

-

The purified product can then be dried in an oven at a controlled temperature.

-

Analysis and Characterization

Standard analytical methods can be used to confirm the identity and purity of the synthesized basic aluminum acetate.

-

Qualitative Analysis:

-

Test for Aluminum (Al³⁺): A common method is the "Blue Lake Test". The precipitate is dissolved in hydrochloric acid, a few drops of blue litmus solution are added, followed by ammonium hydroxide. The formation of a blue precipitate floating in a colorless solution confirms the presence of Al³⁺.[12]

-

Test for Acetate (CH₃COO⁻): The salt is mixed with a solid acid like oxalic acid and a few drops of water. A strong vinegar-like smell confirms the presence of the acetate ion. Alternatively, adding ferric chloride solution to a neutral solution of the salt will produce a reddish-brown precipitate.[12]

-

-

Quantitative Analysis: The aluminum content can be determined by techniques such as Atomic Absorption Spectroscopy (AAS) or titration with a chelating agent like EDTA.[9][13]

Mandatory Visualization

Mechanism of Astringent Action

The primary pharmacological effect of basic aluminum acetate is its astringent action, which is a result of its ability to precipitate proteins.[14] This mechanism is crucial for its therapeutic effects in topical applications.

Caption: Molecular mechanism of basic aluminum acetate's astringent action.

The aluminum ions from basic aluminum acetate interact with proteins in the superficial layer of the skin, causing them to precipitate. This leads to the contraction of the tissue and the formation of a protective barrier, which helps to reduce inflammation and protect the underlying skin.[14] This action of constricting blood vessels and tissues helps in relieving inflammation and itching, and in drying weeping skin lesions.

References

- 1. The influence of acid on astringency of alum and phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aluminum acetate | 139-12-8 [chemicalbook.com]

- 3. Aluminium diacetate - basic aluminium acetate [ceramic-glazes.com]

- 4. academic.oup.com [academic.oup.com]

- 5. chembk.com [chembk.com]

- 6. Aluminium diacetate - Wikipedia [en.wikipedia.org]

- 7. 142-03-0 CAS | ALUMINUM ACETATE, BASIC HYDRATE | Laboratory Chemicals | Article No. 00892 [lobachemie.com]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. US2086499A - Process for the manufacture of stable, solid, water-soluble aluminum acetate - Google Patents [patents.google.com]

- 10. US6498262B2 - Process for producing aluminum diacetate monobasic - Google Patents [patents.google.com]

- 11. saltanalysis.com [saltanalysis.com]

- 12. Determination of aluminum by four analytical methods [inis.iaea.org]

- 13. benchchem.com [benchchem.com]

- 14. Astringents: Zinc Sulphate, Potash Alum | Pharmaguideline [pharmaguideline.com]

synthesis of aluminum subacetate from aluminum hydroxide and acetic acid

An In-depth Technical Guide to the Synthesis of Aluminum Subacetate

Introduction

This compound, also known as basic aluminum diacetate, is a salt of aluminum and acetic acid with the chemical formula HOAl(CH₃CO₂)₂.[1][2] It is valued in pharmaceutical and research applications for its astringent and antiseptic properties.[3][4] This compound is a key component in topical preparations for treating minor skin irritations and infections of the outer ear canal.[4][5] For researchers, scientists, and drug development professionals, understanding the synthesis of this compound is critical for ensuring product quality, purity, and consistency.

In aqueous solutions, aluminum acetate exists in an equilibrium between three forms: neutral aluminum triacetate (Al(CH₃CO₂)₃), basic aluminum diacetate (HOAl(CH₃CO₂)₂), and dibasic aluminum monoacetate ((HO)₂AlCH₃CO₂).[1][2] The formation of each species is dependent on the reaction conditions, particularly the concentration of acetic acid.[1][2] This guide focuses on the synthesis of this compound (the diacetate form) from aluminum hydroxide and acetic acid, providing a detailed examination of the underlying chemistry and practical experimental protocols.

Core Synthesis Reaction

The most direct method for producing this compound is the reaction of aluminum hydroxide with acetic acid.[1][6][7] The stoichiometry of the reaction determines which form of aluminum acetate is produced. For this compound (diacetate), two equivalents of acetic acid react with aluminum hydroxide.

Chemical Equation: Al(OH)₃ + 2CH₃COOH → HOAl(CH₃COO)₂ + 2H₂O

Using a dilute aqueous solution of acetic acid tends to favor the formation of aluminum monoacetate, while more concentrated acetic acid leads to the diacetate and subsequently the triacetate forms.[1][2]

Standardized Experimental Protocol (USP Method)

A widely recognized and standardized method for preparing a stable solution of this compound is detailed in the United States Pharmacopeia (USP).[8][9] This protocol, while starting from aluminum sulfate and calcium carbonate, effectively generates the desired this compound in solution and is highly relevant for pharmaceutical applications.

Reactants and Equipment

| Reactant / Equipment | Specification | Purpose |

| Aluminum Sulfate | 145 g | Source of aluminum ions |

| Acetic Acid, Glacial | 160 mL | Reactant; provides acetate ions |

| Calcium Carbonate, Precipitated | 70 g | Reacts with sulfate to precipitate calcium sulfate |

| Purified Water | q.s. to 1000 mL | Solvent |

| Beakers / Flasks | Appropriate sizes | For dissolving and mixing |

| Filtration Apparatus | Buchner funnel, vacuum flask | To separate the precipitate |

| Graduated Cylinders | For volume measurement | |

| Stirring Equipment | Magnetic stirrer or glass rod | For continuous mixing |

Step-by-Step Procedure

The following protocol is adapted from the USP monograph for this compound Topical Solution.[8][9][10]

-

Dissolution: Dissolve 145 g of aluminum sulfate in 600 mL of cold purified water.

-

Filtration: Filter the resulting solution to remove any insoluble impurities.

-

Precipitation: Gradually add 70 g of precipitated calcium carbonate to the aluminum sulfate solution in several portions, ensuring constant stirring.

-

Acidification: Slowly add 160 mL of glacial acetic acid to the mixture and mix thoroughly.

-

Reaction Incubation: Set the mixture aside and allow it to stand for 24 hours to ensure the reaction goes to completion.[9][11]

-

Final Filtration: Filter the product using a Buchner funnel, with vacuum assistance if necessary. It is good practice to return the first portion of the filtrate back to the funnel to ensure clarity.[8][11]

-

Washing and Dilution: Wash the collected precipitate (magma) on the filter with small portions of cold water. Continue collecting the filtrate and washings until the total volume of the solution reaches 1000 mL.[8][9]

-

Storage: Preserve the final product in tight containers.[8][9]

Quantitative Data and Specifications

The USP provides specific quantitative parameters for the final this compound Topical Solution, ensuring its quality and concentration for pharmaceutical use.

| Parameter | Specification (per 100 mL of solution) | Reference |

| Aluminum Oxide (Al₂O₃) Yield | 2.30 g – 2.60 g | [9][10][12] |

| Acetic Acid (C₂H₄O₂) Yield | 5.43 g – 6.13 g | [9][10][12] |

| Final Solution pH | 3.8 – 4.6 | [8][9][10] |

| Boric Acid (Stabilizer) | Not more than 0.9% (if used) | [9][12] |

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Direct synthesis pathway of this compound.

Experimental Workflow (USP Method)

Caption: USP experimental workflow for this compound solution.

Product Characterization

To ensure the synthesized product meets the required specifications, several analytical tests are performed:

-

Identification: The solution responds positively to standard qualitative tests for Aluminum and Acetate.[8][9] A characteristic deep red color appears upon adding ferric chloride test solution, which is subsequently destroyed by a mineral acid.[8]

-

pH Measurement: The pH of the final solution is measured and must fall within the range of 3.8 to 4.6.[8][9][12]

-

Assay for Aluminum Oxide: The concentration of aluminum is determined by a complexometric titration with edetate disodium (EDTA) after acidification.[8][9]

-

Assay for Acetic Acid: The acetic acid content is determined via a suitable titration method as described in the USP.[9][10]

Conclusion

The synthesis of this compound, a compound of significant pharmaceutical importance, can be achieved through various methods. The direct reaction of aluminum hydroxide with a controlled concentration of acetic acid provides a fundamental route to the desired diacetate form. For applications requiring high purity, stability, and batch-to-batch consistency, such as in drug development, the standardized protocol provided by the United States Pharmacopeia offers a robust and well-characterized methodology. Adherence to these detailed protocols and subsequent analytical verification ensures the production of a high-quality this compound solution suitable for its intended scientific and medicinal uses.

References

- 1. Aluminum Acetate for Research (RUO) [benchchem.com]

- 2. Aluminium acetate - Wikipedia [en.wikipedia.org]

- 3. This compound|CAS 142-03-0|RUO [benchchem.com]

- 4. behansar.com [behansar.com]

- 5. Aluminum acetate | 139-12-8 [chemicalbook.com]

- 6. Aluminium Acetate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 7. guidechem.com [guidechem.com]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. newdruginfo.com [newdruginfo.com]

- 11. PHARMACY: Preparation Of Solutions: Part I [rxistsource.blogspot.com]

- 12. scribd.com [scribd.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Aluminum Subacetate (CAS 142-03-0)

This technical guide provides a comprehensive overview of this compound (CAS 142-03-0), a compound with significant applications in the pharmaceutical and industrial sectors. This document details its chemical and physical properties, experimental protocols for its preparation and analysis, and its mechanism of action, with a focus on its well-established astringent properties.

Core Chemical and Physical Properties

This compound, also known by synonyms such as aluminum diacetate hydroxide and basic aluminum acetate, is a white powder.[1][2][3] While it is insoluble in water, it can be soluble when freshly prepared.[1][2][3] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1][2][3]

| Property | Value |

| CAS Number | 142-03-0 |

| Molecular Formula | C₄H₇AlO₅ |

| Molecular Weight | 162.08 g/mol |

| Appearance | White powder |

| Solubility | Insoluble in water; soluble when freshly prepared.[1][2][3] |

| Density | 1.045 g/cm³ |

| Melting Point | 54°C |

| Boiling Point | 117.1°C at 760 mmHg |

| Flash Point | 40°C |

| Stability | Stable. Incompatible with strong oxidizing agents.[2][3] |

Experimental Protocols

Synthesis of this compound Topical Solution

A common method for the laboratory-scale synthesis of this compound topical solution is through a controlled precipitation reaction involving aluminum sulfate, calcium carbonate, and acetic acid.[1][2] The following protocol is based on the United States Pharmacopeia (USP) for preparing a topical solution.[2][4]

Reagents:

-

Aluminum Sulfate (145 g)

-

Calcium Carbonate (70 g)

-

Acetic Acid (160 mL)

-

Purified Water

Procedure:

-

Dissolve 145 g of aluminum sulfate in 600 mL of cold purified water.

-

Filter the resulting solution to remove any insoluble impurities.

-

Gradually add 70 g of calcium carbonate to the aluminum sulfate solution in several portions, with constant stirring.

-

Slowly add 160 mL of acetic acid to the mixture and continue to mix.

-

Allow the mixture to stand for 24 hours.

-

Filter the product, using a vacuum if necessary. The first portion of the filtrate should be returned to the funnel.

-

Wash the collected solid (magma) on the filter with small portions of cold water until the total volume of the filtrate reaches 1000 mL.[4]

Quality Control Assays

To ensure the quality and concentration of the prepared this compound topical solution, the following assays for aluminum oxide and acetic acid content are performed as per USP guidelines.[2][4]

2.2.1. Assay for Aluminum Oxide

This assay determines the aluminum content, expressed as aluminum oxide (Al₂O₃), via complexometric titration with edetate disodium (EDTA).[2]

Procedure:

-

Pipette 20 mL of the this compound Topical Solution into a 250-mL volumetric flask.

-

Add 5 mL of hydrochloric acid and dilute with water to volume, then mix.

-

Pipette 25 mL of this dilution into a 250-mL beaker.

-

Add 25.0 mL of 0.05 M Edetate Disodium Titrant and 20 mL of acetic acid-ammonium acetate buffer.

-

Heat the solution near boiling for 5 minutes.

-

Cool the solution and add 50 mL of alcohol and 2 mL of dithizone TS.

-

Titrate with 0.05 M zinc sulfate until the color changes from greenish-violet to rose-pink.

-

Perform a blank determination and make any necessary correction. Each mL of 0.05 M Edetate Disodium Titrant is equivalent to 2.549 mg of Al₂O₃.[5]

2.2.2. Assay for Acetic Acid

The acetic acid content is determined by distillation followed by titration.[5][6]

Procedure:

-

Pipette 20 mL of the Topical Solution into a Kjeldahl flask containing a mixture of 20 mL of phosphoric acid and 150 mL of water.

-

Connect the flask to a condenser, with the delivery tube submerged in 50.0 mL of 0.5 N sodium hydroxide VS in a receiving flask.

-

Distill approximately 160 mL.

-

Allow the distilling flask to cool, add 50 mL of water, and distill an additional 40-45 mL into the same receiving flask.

-

Add phenolphthalein TS to the distillate and titrate the excess 0.5 N sodium hydroxide VS with 0.5 N sulfuric acid VS.[5][6]

Mechanism of Action: Astringent Properties

The primary therapeutic effect of this compound in drug development, particularly in topical formulations, is its astringent action.[7] An astringent is a chemical that constricts body tissues, which can help to reduce inflammation and secretions.[7]

The mechanism of astringency for this compound is primarily attributed to its ability to precipitate proteins.[8] When applied to the skin, the aluminum ions interact with proteins in the skin and in the exudate of wounds. This interaction disrupts the hydration shell of the proteins, leading to their denaturation and precipitation.[9] This process forms a protective layer over the treated area, which reduces inflammation and promotes healing.[7] The acidic nature of the solution also contributes to its antiseptic properties by creating an environment that is unfavorable for bacterial growth.[10]

While the neurotoxic effects of aluminum have been linked to specific signaling pathways such as MAPK and Fas/FasL, these are not considered relevant to the topical astringent action of this compound.[11] The primary mechanism remains a direct physicochemical interaction with proteins.

Applications in Research and Drug Development

This compound's properties make it a valuable compound in various applications:

-

Dermatological Formulations: It is a key active ingredient in topical solutions, creams, and powders for treating minor skin irritations, insect bites, and conditions like athlete's foot.[8][] Its astringent and antiseptic properties help to relieve itching, dry out rashes, and prevent infection.[8][]

-

Wound Care: Used in wet dressings to help clean and dry weeping wounds, reducing inflammation and promoting a healthier healing environment.[]

-

Antiperspirants: It is also utilized in some antiperspirant formulations.[1]

-

Industrial Applications: Beyond pharmaceuticals, it serves as a mordant in the textile industry for dyeing, and as a waterproofing and fireproofing agent.[1]

This technical guide provides foundational information for researchers and drug development professionals working with this compound. For further details on specific applications and safety protocols, consulting relevant pharmacopeias and material safety data sheets is recommended.

References

- 1. This compound|CAS 142-03-0|RUO [benchchem.com]

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. scribd.com [scribd.com]

- 4. This compound Topical Solution - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 5. Aluminum Acetate Topical Solution [drugfuture.com]

- 6. newdruginfo.com [newdruginfo.com]

- 7. Aluminum Acetate | C6H9AlO6 | CID 8757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. bioquochem.com [bioquochem.com]

- 10. PHARMACY: Preparation Of Solutions: Part I [rxistsource.blogspot.com]

- 11. Molecular mechanisms of aluminum neurotoxicity: Update on adverse effects and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Diacetate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum diacetate hydroxide, also known as basic aluminum acetate, is an inorganic compound with the chemical formula Al(OH)(CH₃COO)₂. It finds applications in various fields, including as a mordant in the textile industry, as an astringent and antiseptic in pharmaceuticals, and as a waterproofing agent.[1][2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and drug development.

Physical and Chemical Properties

Aluminum diacetate hydroxide is a white powder.[2][4] Key physical and chemical properties are summarized in the tables below. It is important to note that some properties, such as melting point and water solubility, may vary depending on the specific hydrate form and the presence of any stabilizers.

General Properties

| Property | Value | References |

| Chemical Formula | C₄H₇AlO₅ | [5] |

| Molecular Weight | 162.08 g/mol | [4][5] |

| Appearance | White powder | [2][4] |

| CAS Number | 142-03-0 | [5] |

Physicochemical Data

| Property | Value | References |

| Density | 1.045 g/cm³ | [2] |

| Melting Point | 54°C (may decompose) | [4] |

| Boiling Point | 117.1°C at 760 mmHg | [2] |

| Water Solubility | 13 g/L at 20°C | [6] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of aluminum diacetate hydroxide are crucial for reproducible research and development. The following sections provide an overview of common experimental procedures.

Synthesis of Aluminum Diacetate Hydroxide

Method 1: From Aluminum Powder and Acetic Acid

This method involves the direct reaction of aluminum metal with an aqueous solution of acetic acid.

-

Materials: Aluminum powder, glacial acetic acid, deionized water, hydrochloric acid (catalyst), copper sulfate (catalyst).

-

Procedure:

-

In a reaction vessel, prepare a 50/50 (v/v) solution of acetic acid and deionized water.

-

To initiate the reaction, add a small amount of hydrochloric acid and a crystal of copper sulfate to the solution.

-

Slowly add aluminum powder to the solution while stirring.

-

Heat the mixture on a water bath to approximately 100°C to facilitate the reaction.

-

Continue heating and stirring until the aluminum has completely reacted.

-

The resulting solution can be cooled to crystallize the aluminum diacetate hydroxide, which can then be collected by filtration, washed with a small amount of cold water, and dried.[7][8]

-

Method 2: From Sodium Aluminate and Acetic Acid

This process utilizes the reaction of sodium aluminate with an aqueous acetic acid solution.

-

Materials: Sodium aluminate (NaAlO₂), glacial acetic acid or acetic anhydride, deionized water, aluminum chloride (optional).

-

Procedure:

-

Prepare an aqueous solution of sodium aluminate.

-

Slowly add an aqueous solution of acetic acid (or a mixture of acetic acid and acetic anhydride) to the sodium aluminate solution with vigorous agitation. This reaction forms aluminum diacetate monobasic and sodium acetate.

-

To increase the yield of aluminum diacetate monobasic, aluminum chloride solution can be added to the reaction mixture to react with the sodium acetate formed in the previous step.

-

The precipitated aluminum diacetate hydroxide can be isolated by filtration, washed with water to remove byproducts, and dried.[9]

-

A visual representation of a general synthesis and characterization workflow is provided below.

Caption: General workflow for the synthesis and characterization of aluminum diacetate hydroxide.

Characterization Methods

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The solid sample of aluminum diacetate hydroxide is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Peaks: The spectrum will show characteristic absorption bands for the hydroxyl (-OH) group, the carboxylate (-COO⁻) group, and Al-O bonds. The NIST database provides a reference spectrum for aluminum diacetate.[10][11][12][13]

2. X-ray Diffraction (XRD)

XRD is employed to determine the crystalline structure of the compound.

-

Sample Preparation: A fine powder of the synthesized aluminum diacetate hydroxide is used.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.

-

Data Acquisition: The diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern can be compared with known patterns from crystallographic databases to confirm the phase and determine the crystal structure. Studies have shown that the XRD pattern of Al(OH)(CH₃COO)₂ shows no significant changes upon heating up to 250°C.[7][14][15]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy (¹H, ¹³C, and ²⁷Al) can provide detailed information about the structure and environment of the atoms in the molecule.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent. The choice of solvent is critical due to the compound's limited solubility.

-

Instrumentation: A high-field NMR spectrometer is required for obtaining high-resolution spectra, especially for ²⁷Al.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and ²⁷Al NMR spectra.

-

Data Analysis: The chemical shifts, coupling constants, and peak integrations provide information about the connectivity and coordination of the acetate and hydroxide ligands to the aluminum center. NMR studies of aluminum acetate solutions have indicated the presence of dimeric units in which aluminum is octahedrally coordinated.[1][16][17][18][19]

4. Determination of Aluminum Content

Several analytical methods can be used to quantify the aluminum content in a sample of aluminum diacetate hydroxide.

-

Atomic Absorption Spectroscopy (AAS): This is a common method for determining the concentration of metals. A citrate solution may be required to complex the aluminum and avoid matrix effects.[20][21]

-

Fluoride Ion-Selective Electrode: This method is reported to be highly accurate and precise. It involves titrating the aluminum solution with a standard fluoride solution and determining the endpoint using a Gran's plot.[20][21]

-

Thermometric Titration: This is a rapid method that can simultaneously determine both aluminum and hydroxide concentrations.[20][21]

-

Colorimetric Methods: These methods involve the formation of a colored complex with a reagent like hematoxylin, where the absorbance is proportional to the aluminum concentration.[22][23]

The general workflow for determining aluminum content is depicted below.

Caption: Workflow for the quantitative determination of aluminum.

5. Determination of Acetate Content

The acetate content can be determined using various analytical techniques.

-

Gas Chromatography (GC): A sensitive and accurate method where the acetate is converted to acetic acid and quantified by GC using a flame ionization detector (FID). Propionic acid can be used as an internal standard.[24]

-

Colorimetric Assay Kits: Commercially available kits provide a simple and direct procedure for measuring acetate. These assays are typically based on a coupled enzyme reaction that produces a colorimetric product proportional to the acetate concentration.[25][26][27]

Applications in Drug Development

Aluminum diacetate hydroxide's astringent and antiseptic properties make it a compound of interest in drug development, particularly for topical formulations.[1][2][3] Its ability to contract tissues and inhibit microbial growth is beneficial for treating various skin conditions.[1] Furthermore, aluminum compounds, in general, are used as adjuvants in vaccines to enhance the immune response.[19] Understanding the precise physical and chemical properties of aluminum diacetate hydroxide is essential for formulation development, ensuring stability, and controlling drug release.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of aluminum diacetate hydroxide, along with comprehensive experimental protocols for its synthesis and characterization. The structured data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound. Accurate characterization using the described techniques is paramount for ensuring the quality, efficacy, and safety of products containing aluminum diacetate hydroxide.

References

- 1. Multinuclear magnetic resonance studies of the hydrolysis of aluminium(III). Part 10. Proton, carbon-13, and aluminium-27 spectra of aluminium acetate at very high magnetic field - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Cas 142-03-0,Aluminum diacetate hydroxide | lookchem [lookchem.com]

- 3. Aluminum diacetate hydroxide | 142-03-0 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Aluminum diacetate hydroxide | 142-03-0 | FA35428 [biosynth.com]

- 6. 142-03-0 CAS | ALUMINUM ACETATE, BASIC HYDRATE | Laboratory Chemicals | Article No. 00892 [lobachemie.com]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Al acetate from Al metal and acetic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. US20020137960A1 - Process for producing aluminum diacetate monobasic - Google Patents [patents.google.com]

- 10. Aluminum diacetate [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. aluminium hydroxide [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mp-625318: Al(HO)3 (triclinic, P1, 1) [legacy.materialsproject.org]

- 16. Multinuclear magnetic resonance studies of the hydrolysis of aluminium(III). Part 10. Proton, carbon-13, and aluminium-27 spectra of aluminium acetate at very high magnetic field - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of aluminum by four analytical methods [inis.iaea.org]

- 21. inis.iaea.org [inis.iaea.org]

- 22. pp.bme.hu [pp.bme.hu]

- 23. Preparation and Analysis of Alum | Chem Lab [chemlab.truman.edu]

- 24. A gas chromatographic method for determination of acetate levels in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. abcam.cn [abcam.cn]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. prod-docs.megazyme.com [prod-docs.megazyme.com]

An In-depth Technical Guide to the Mechanism of Action of Aluminum Subacetate as an Astringent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum subacetate, a salt of aluminum with acetic acid, is a widely utilized topical astringent. Its mechanism of action is multifactorial, centered on its ability to precipitate proteins, constrict tissues, and modulate inflammatory responses. This guide provides a detailed examination of the molecular and physiological processes underlying the astringent properties of this compound, offering insights for research and development in dermatology and related fields. The core of its action lies in the interaction of aluminum ions with proteins in the epidermis and superficial dermis, leading to a cascade of effects that include reduced skin permeability, vasoconstriction, and a decrease in local exudate. This document synthesizes current knowledge, presents available data, and outlines experimental protocols to facilitate further investigation into this compound and the broader class of astringents.

Core Mechanism of Action: Protein Precipitation and Tissue Constriction

The primary astringent effect of this compound is its ability to cause the mild coagulation of proteins in the skin.[1] When applied topically, this compound dissociates, releasing aluminum ions (Al³⁺). These polycationic ions interact with negatively charged groups on skin proteins, such as keratin and collagen, through electrostatic interactions.[2] This interaction neutralizes the repulsive forces between protein molecules, leading to their aggregation and precipitation.[1][3] This process forms a superficial layer of precipitated proteins on the stratum corneum and within the openings of sweat ducts and hair follicles.

This protein precipitation has several consequential effects:

-

Formation of a Protective Barrier: The precipitated protein layer acts as a physical barrier, protecting the underlying skin from irritants and excessive moisture.[1][4]

-

Tissue Contraction and Pore Tightening: The cross-linking and precipitation of proteins in the epidermis lead to a tightening and firming of the tissue, which can temporarily reduce the appearance of pores.[5]

-

Reduced Permeability and Drying Effect: The precipitated protein barrier reduces the permeability of the skin, decreasing the exudation of fluids from minor skin irritations and weeping lesions.[1][4] This is further enhanced by an osmotic effect, where the salt concentration of the this compound solution draws water out of the tissue.[1]

The astringent action of aluminum salts is influenced by pH. In aqueous solutions, aluminum ions undergo hydrolysis to form various polymeric species, and the distribution of these species is pH-dependent.[6] The formation of these polyaluminum species is believed to enhance the astringent impact of the metal.[6]

Logical Relationship of the Core Astringent Mechanism

Caption: Core mechanism of this compound's astringent action.

Vasoconstriction and Anti-inflammatory Effects

Beyond its direct effects on skin proteins, this compound exhibits vasoconstrictor and anti-inflammatory properties that contribute to its therapeutic efficacy.

Vasoconstriction

Topical application of this compound can lead to a transient constriction of small blood vessels in the dermis. While the precise signaling pathway for topically applied aluminum is not fully elucidated, it is hypothesized to involve the interaction of aluminum ions with endothelial cells and vascular smooth muscle. One plausible mechanism is the modulation of calcium signaling in vascular smooth muscle cells, a key process in vasoconstriction. The influx of extracellular calcium or the release of calcium from intracellular stores triggers the contraction of these cells, leading to a narrowing of the blood vessels.

Another potential pathway involves the Rho-kinase signaling cascade, which is known to mediate cutaneous vasoconstriction in response to cold and other stimuli.[7][8] Activation of Rho-kinase leads to the inhibition of myosin light chain phosphatase, promoting a state of sustained contraction in vascular smooth muscle.[9] It is possible that aluminum ions could influence this pathway, leading to vasoconstriction.

Hypothesized Vasoconstriction Signaling Pathway

Caption: Hypothesized signaling pathways for aluminum-induced vasoconstriction.

Anti-inflammatory Action

The anti-inflammatory effects of aluminum salts are complex and appear to be context-dependent. Studies on aluminum adjuvants in vaccines have shown that aluminum salts can modulate immune responses, including T-cell polarization and cytokine production.[10] For instance, aluminum salt administration has been shown to inhibit Th1 and Th17 immune responses while promoting a Th2 response in mouse models of skin inflammation.[10] This suggests that aluminum can shift the local immune environment towards a less inflammatory state in certain conditions.

The vasoconstriction induced by this compound also contributes to its anti-inflammatory effect by reducing blood flow to the area of inflammation. This leads to a decrease in the delivery of inflammatory mediators and immune cells to the site, thereby reducing redness and swelling.

Quantitative Data on Astringent Effects

While the qualitative effects of this compound as an astringent are well-documented, comprehensive quantitative data in publicly available literature is limited. The following table summarizes the known effects and provides a framework for the types of quantitative data that are of interest in the research and development of astringent products.

| Parameter | Effect of this compound | Method of Measurement | Quantitative Data (Illustrative) |

| Protein Precipitation | Induces precipitation of skin proteins. | In vitro protein precipitation assay using skin protein extracts or model proteins (e.g., bovine serum albumin). | Data not available in a comparable format. Expected to show a dose-dependent increase in protein precipitation. |

| Pore Size | Temporarily reduces the appearance of skin pores. | In vivo or in vitro analysis using techniques like silicone replica analysis with image processing or non-invasive imaging (e.g., confocal microscopy). | Data not available. Expected to show a percentage reduction in mean pore diameter or area. |

| Transepidermal Water Loss (TEWL) | Expected to decrease due to the formation of a protein barrier. | Measurement using an evaporimeter or Tewameter on human skin or in vitro skin models. | Data not available. Expected to show a reduction in g/m²/h. |

| Fluid Exudation | Reduces fluid loss from weeping or irritated skin. | In vitro wound models measuring fluid absorption by a dressing or direct quantification of fluid passage. | Data not available. Expected to show a percentage reduction in fluid volume over time. |

| Skin Surface Roughness | May initially increase due to protein precipitation, then decrease as the skin becomes smoother and drier. | In vivo measurement using profilometry or other skin topography techniques. | Data not available. Expected to show changes in Ra (arithmetic average roughness) or other roughness parameters. |

| Antiperspirant Effect (Related) | Reduces sweat output. | Gravimetric analysis of sweat absorbed onto a filter paper. | A study comparing 20% aluminum chloride hexahydrate to 1% aluminum acetate showed significantly greater sweat reduction with aluminum chloride.[11][12] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the astringent properties of this compound.

In Vitro Protein Precipitation Assay

Objective: To quantify the protein-precipitating capacity of this compound on a model skin protein.

Methodology:

-

Preparation of Reagents:

-

Bovine Serum Albumin (BSA) solution: Prepare a 1 mg/mL solution of BSA in a phosphate-buffered saline (PBS) at pH 7.4.

-

This compound solutions: Prepare a series of dilutions of this compound in deionized water (e.g., 0.1%, 0.25%, 0.5%, 1.0% w/v).

-

Bicinchoninic acid (BCA) protein assay kit.

-

-

Precipitation Reaction:

-

In a series of microcentrifuge tubes, mix equal volumes of the BSA solution and the this compound dilutions. Include a control with BSA and deionized water.

-

Incubate the mixtures at room temperature for 30 minutes to allow for protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 15 minutes to pellet the precipitated protein.

-

-

Quantification of Non-Precipitated Protein:

-

Carefully collect the supernatant from each tube.

-

Determine the protein concentration in the supernatant using the BCA protein assay according to the manufacturer's instructions.

-

-

Calculation of Protein Precipitation:

-

Calculate the percentage of precipitated protein for each concentration of this compound using the following formula: % Precipitation = [(Initial Protein Conc. - Supernatant Protein Conc.) / Initial Protein Conc.] * 100

-

Experimental Workflow for Protein Precipitation Assay

Caption: Workflow for the in vitro protein precipitation assay.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of this compound on the barrier function of the skin by measuring TEWL.

Methodology:

-

Subject Acclimatization:

-

Subjects should acclimatize to the room conditions (20-22°C, 40-60% relative humidity) for at least 20-30 minutes before measurements.[5]

-

-

Baseline Measurement:

-

Define test areas on the volar forearm.

-

Measure the baseline TEWL of the untreated test areas using a Tewameter or similar evaporimeter. It is recommended to take three consecutive measurements and average the results.[5]

-

-

Product Application:

-

Apply a standardized amount of the this compound solution to the designated test area.

-

Allow the product to dry completely.

-

-

Post-Application Measurements:

-

Measure TEWL at specified time points after product application (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).

-

Ensure the probe is placed gently on the skin at a 90-degree angle for each measurement.[13]

-

-

Data Analysis:

-

Calculate the change in TEWL from baseline for each time point.

-

Compare the TEWL values of the treated area to a control area (untreated or treated with a vehicle).

-

In Vitro Vasoconstriction Assay

Objective: To evaluate the direct vasoconstrictive effect of this compound on endothelial cells and vascular smooth muscle cells.

Methodology:

-

Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVECs) and human aortic smooth muscle cells (HASMCs) under standard conditions.

-

-

Endothelial Cell Tube Formation Assay:

-

Coat a 96-well plate with Matrigel.

-

Seed HUVECs onto the Matrigel in the presence of various concentrations of this compound.

-

Incubate for 4-6 hours to allow for tube formation.

-

Visualize the tube network using a microscope and quantify parameters such as the number of junctions, total tube length, and number of loops to assess the effect on angiogenesis, which can be indicative of vasoconstrictive or disruptive vascular effects.[14][15][16]

-

-

Smooth Muscle Cell Contraction Assay:

-

Culture HASMCs on a collagen-coated, flexible silicone substrate.

-

Once confluent, treat the cells with different concentrations of this compound.

-

Monitor the contraction of the cells by observing the wrinkling of the silicone substrate.

-

Quantify the degree of contraction by image analysis of the wrinkled area.

-

Histological Analysis of Skin Treated with this compound

Objective: To visualize the effects of this compound on the structure of the skin, particularly the precipitation of proteins.

Methodology:

-

Tissue Preparation:

-

Obtain full-thickness skin explants (human or porcine).

-

Apply this compound solution to the epidermal surface of the explants and incubate for a defined period.

-

Fix the tissue samples in 10% neutral buffered formalin.

-

Process the tissue through graded alcohols and xylene, and embed in paraffin wax.[11][17]

-

-

Sectioning and Staining:

-

Cut 4-5 µm thick sections using a microtome.

-

Mount the sections on glass slides.

-

Perform Hematoxylin and Eosin (H&E) staining to visualize the overall morphology of the epidermis and dermis.[17]

-

Use special stains to highlight specific components:

-

Masson's Trichrome Stain: To differentiate collagen (blue/green) from keratin and cytoplasm (red). This can help visualize any changes in the collagen structure in the papillary dermis.

-

Periodic acid-Schiff (PAS) stain: To highlight basement membranes and glycogen. Changes in the PAS staining pattern at the dermo-epidermal junction could indicate an effect on the basement membrane.[18]

-

-

-

Microscopic Examination:

-

Examine the stained sections under a light microscope.

-

Look for evidence of protein coagulation on the stratum corneum, within hair follicles, and in the superficial dermis.

-

Assess for any changes in the structure of the epidermis and dermis, such as cell shrinkage, altered staining patterns of collagen and keratin, and any inflammatory infiltrate. Histological studies of aluminum chloride have shown dermal edema, vascularization, and inflammatory cell infiltrates.[2][19]

-

This in-depth guide provides a comprehensive overview of the mechanism of action of this compound as an astringent, tailored for a scientific audience. While there are gaps in the quantitative data available in the public domain, the outlined mechanisms and experimental protocols provide a solid foundation for further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. woundsinternational.com [woundsinternational.com]

- 7. Cold-induced cutaneous vasoconstriction is mediated by Rho kinase in vivo in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Peripheral mechanisms of thermoregulatory control of skin blood flow in aged humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. biomedizin.unibas.ch [biomedizin.unibas.ch]

- 12. Quantitative comparison of topical aluminum salt solution efficacy for management of sweating: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endothelial cell tube formation assay for the in vitro study of angiogenesis. | Semantic Scholar [semanticscholar.org]

- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Wound drainage measurements: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

A Historical and Technical Guide to the Scientific Applications of Aluminum Subacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and scientific applications of aluminum subacetate, also known as basic aluminum acetate. From its crucial role in the textile industry to its enduring presence in dermatological treatments, this document provides a comprehensive overview of its properties, preparation, and multifaceted utility.

Introduction: A Compound of Diverse Utility

This compound (C₄H₇AlO₅) is a salt of acetic acid and aluminum.[1][2] Historically, it has been a compound of significant interest across various scientific disciplines due to its astringent and antiseptic properties.[1][2] This guide delves into its key historical applications, providing quantitative data and detailed experimental protocols for its use as a mordant in dyeing, a topical therapeutic agent, and its early considerations in antiseptic practices.

Historical Applications in Textile Science: A Mordant for Vibrant and Lasting Color

Aluminum salts have been employed as mordants in dyeing since at least the 5th century BCE.[3] this compound, in particular, became a valuable tool for fixing dyes to fabrics, especially those derived from plant fibers like cotton and linen.[4][5] Its effectiveness lies in its ability to form a complex with the dye molecule and the fiber, enhancing the color's vibrancy and wash-fastness.[6]

Quantitative Data: Mordant Formulations

The concentration of this compound used as a mordant varied depending on the fabric and the desired color intensity. Historical and modern craft dyeing practices provide insight into these formulations.

| Mordant Application | Fiber Type | This compound Concentration (% WOF*) | Additional Reagents |

| General Mordanting | Cellulose (Cotton, Linen) | 5-10% | Wheat bran (5% WOF) or Calcium Carbonate |

| Traditional Alum Mordanting (for comparison) | Protein (Wool, Silk) | 15-20% (Potassium Aluminum Sulfate) | Cream of Tartar (6% WOF) |

*WOF: Weight of Fiber. This unit ensures that the amount of mordant is proportional to the amount of material being dyed.[7]

Experimental Protocol: Mordanting Cellulose Fibers with Aluminum Acetate

This protocol outlines a typical historical process for mordanting cotton or linen fibers with aluminum acetate.

Materials:

-

Dry cellulose fibers (e.g., cotton yarn or fabric)

-

Aluminum acetate

-

Wheat bran or calcium carbonate

-

Large non-reactive pot (e.g., stainless steel or enamel)

-

Stirring rod

-

Scale

Procedure:

-

Scouring the Fibers: The fibers are first thoroughly cleaned to remove any natural oils, waxes, or sizing. This is typically done by simmering the fibers in a solution of washing soda (sodium carbonate).

-

Calculating Mordant: The dry weight of the scoured fibers is determined. The required amount of aluminum acetate (5-10% of the dry fiber weight) is then calculated and weighed.[7]

-

Preparing the Mordant Bath: The calculated amount of aluminum acetate is dissolved in hot water in the pot. Cold water is then added to create a bath with enough volume to allow the fibers to move freely.

-

Mordanting: The scoured, wet fibers are introduced into the mordant bath. The bath is slowly heated to a simmer (not a boil) and maintained at this temperature for at least one hour, with occasional gentle stirring.

-

Cooling and Curing: After simmering, the pot is removed from the heat, and the fibers are allowed to cool in the mordant bath. For best results, the fibers are often left to cure in the bath for 8-24 hours.[3]

-

Post-Mordant Treatment: The fibers are removed from the mordant bath. A separate bath is prepared with either wheat bran (5% WOF) or calcium carbonate. The mordanted fibers are briefly simmered in this second bath to help fix the aluminum acetate to the fibers and improve dye uptake.[7]

-

Rinsing: The fibers are thoroughly rinsed in clean water to remove any unfixed mordant.

-

Dyeing: The mordanted and rinsed fibers are now ready for dyeing in a prepared dye bath.

Workflow for Mordanting Cellulose Fibers

Historical Applications in Medicine: Burow's Solution and Topical Astringents

One of the most significant historical and ongoing applications of this compound in science is in the medical field, primarily as a topical astringent and antiseptic.[2][8] This application is most famously embodied in Burow's solution , developed by German military surgeon Dr. Karl August Burow in the mid-19th century.[9]

Burow's solution, an aqueous solution of aluminum acetate, leverages the astringent properties of the aluminum salt to constrict tissues, reduce inflammation, and create a protective barrier on the skin.[8][9][10] Its mild antiseptic properties also help to inhibit the growth of bacteria and fungi.[11]

Quantitative Data: Formulations of Burow's Solution

The concentration of aluminum acetate in Burow's solution has been subject to various formulations over time. The original formulation has been modified, but the core components remain.

| Formulation | Aluminum Salt | Other Key Components | Typical Aluminum Acetate Concentration | Historical Use |

| Traditional Burow's Solution | Aluminum Sulfate | Calcium Acetate, Water | ~13% | Treatment of skin irritations, otitis externa[12] |

| Modified Burow's Solution (e.g., Domeboro®) | Aluminum Sulfate Tetradecahydrate | Calcium Acetate Monohydrate | Variable upon reconstitution | Over-the-counter relief for rashes, insect bites, and other skin inflammations[9][13] |

| This compound Topical Solution USP | Aluminum Sulfate | Acetic Acid, Calcium Carbonate | ~5% | Astringent and antiseptic for skin conditions[11] |

Experimental Protocol: Preparation of a Historical Burow's-type Solution

This protocol describes a method for preparing a solution of aluminum acetate, similar to historical formulations of Burow's solution, through a double decomposition reaction.

Materials:

-

Aluminum sulfate [Al₂(SO₄)₃]

-

Calcium acetate [Ca(CH₃COO)₂] or Lead acetate [Pb(CH₃COO)₂]

-

Distilled water

-

Beakers or flasks

-

Stirring rod

-

Filtration apparatus (e.g., filter paper and funnel)

Procedure:

-

Prepare Reactant Solutions: Two separate aqueous solutions are prepared.

-

Solution A: A specific molar concentration of aluminum sulfate is dissolved in distilled water.

-

Solution B: A stoichiometric amount of calcium acetate or lead acetate is dissolved in distilled water.

-

-

Reaction: Solution B is slowly added to Solution A while stirring continuously. This initiates a double decomposition reaction.

-

Al₂(SO₄)₃ + 3Ca(CH₃COO)₂ → 2Al(CH₃COO)₃ + 3CaSO₄(s)

-

The aluminum acetate remains in solution, while calcium sulfate (or lead sulfate) precipitates out as a solid.

-

-

Precipitation and Separation: The mixture is allowed to stand to ensure complete precipitation of the insoluble sulfate salt.

-

Filtration: The solution is then filtered to remove the precipitate, yielding a clear solution of aluminum acetate.

-

Dilution and Storage: The resulting aluminum acetate solution is diluted with distilled water to the desired concentration. The solution should be stored in a tightly sealed container in a cool place, as it can hydrolyze and become cloudy over time.[14]

Chemical Pathway for Burow's Solution Preparation

Early Antiseptic Research and Histological Applications

While Joseph Lister's pioneering work in antiseptic surgery in the 1860s famously centered on carbolic acid, the broader search for effective antiseptics was a hallmark of 19th-century medicine.[15][16][17] Aluminum salts, including this compound, were recognized for their antimicrobial properties and were used in various preparations as disinfectants and for wound care.[][19]

The astringent nature of this compound, which causes proteins to precipitate, contributed to its antiseptic effect by creating an environment less favorable for bacterial growth.[8] While not as potent as carbolic acid, its milder action made it suitable for topical applications on irritated skin.[20]

Information on the specific and widespread use of this compound as a primary stain or fixative in historical histology is less documented compared to agents like carmine or hematoxylin.[21] However, aluminum salts, in the form of alums (like potassium aluminum sulfate), were crucial as mordants in many histological staining procedures. They were used to link the dye to the tissue components, thereby enhancing the stain's intensity and permanence. It is plausible that this compound was explored in similar capacities due to its mordanting properties.

Other Historical Scientific Applications

Beyond textiles and medicine, this compound found utility in several other industrial and scientific processes:

-

Waterproofing and Fireproofing: It was used in formulations to treat fabrics and other materials to make them resistant to water and fire.[1][19]

-

Embalming Fluids: Its disinfectant properties led to its inclusion in some embalming fluid formulations.[14][19]

-

Antiperspirants: The astringent quality of aluminum salts, including the subacetate, made them effective ingredients in early antiperspirants.[1][19]

Conclusion

From the vibrant colors of historical textiles to the soothing relief of a topical skin treatment, this compound has a rich and varied history in scientific applications. Its properties as a mordant, astringent, and mild antiseptic made it a versatile and valuable compound for chemists, dyers, and medical practitioners of the past. While modern science has introduced a vast array of new materials and medicines, the foundational principles demonstrated by the historical use of this compound continue to be relevant in fields ranging from materials science to dermatology. This guide serves as a testament to the enduring legacy of this seemingly simple yet remarkably effective chemical compound.

References

- 1. This compound|CAS 142-03-0|RUO [benchchem.com]

- 2. behansar.com [behansar.com]

- 3. naturaldyestore.com [naturaldyestore.com]

- 4. Griffin Dyeworks: Information: Understanding Mordants and Modifiers [griffindyeworks.com]

- 5. jennydean.co.uk [jennydean.co.uk]

- 6. Mordants — Natural Dyes [naturaldyes.ca]

- 7. botanicalcolors.com [botanicalcolors.com]

- 8. Aluminum Acetate | C6H9AlO6 | CID 8757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Burow's solution - Wikipedia [en.wikipedia.org]

- 10. otinova.com [otinova.com]

- 11. nyp.org [nyp.org]

- 12. researchgate.net [researchgate.net]

- 13. Aluminum Acetate Monograph for Professionals - Drugs.com [drugs.com]

- 14. This compound Solution [drugfuture.com]

- 15. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 16. uvmedico.com [uvmedico.com]

- 17. Lister Publishes His Theory on Antiseptic Surgery | Research Starters | EBSCO Research [ebsco.com]

- 19. This compound | C4H7AlO5 | CID 10197832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. What Is Aluminum Acetate? [healthline.com]

- 21. Histological Stains in the Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Aluminum Subacetate: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of aluminum subacetate (also known as basic aluminum acetate or aluminum diacetate hydroxide) in various solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound. The information presented herein is a synthesis of available literature and standardized methodologies.

Executive Summary

This compound is a compound with astringent and antiseptic properties, finding applications in pharmaceuticals and textiles. Its solubility is a critical parameter for its formulation and application. This guide reveals that the solubility of this compound is not straightforward, with conflicting reports in the literature, particularly concerning its aqueous solubility. While some sources describe it as insoluble, others indicate that it is soluble, especially when freshly prepared. This discrepancy is likely attributable to hydrolysis, pH dependence, and the specific composition of the substance. Quantitative data on its solubility in common organic solvents is scarce. This guide presents the available data, details experimental protocols for solubility determination, and provides a logical framework for understanding the factors that influence the dissolution of this compound.

Solubility Profile of this compound

The solubility of this compound is a complex topic with varied data reported across different sources. This section summarizes the available quantitative and qualitative data.

Aqueous Solubility

There are conflicting reports regarding the solubility of this compound in water. Some sources describe it as insoluble in water[1][2][3], while others claim it is soluble, particularly when freshly prepared[4][5]. One source provides a high estimated aqueous solubility[6]. The United States Pharmacopeia (USP) details the preparation of "this compound Topical Solution," which is an aqueous solution, suggesting that it can be dissolved in water under specific conditions, often with the use of stabilizers like boric acid[7][]. The solubility appears to be influenced by pH, with the speciation of aluminum in aqueous solutions being highly pH-dependent.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | 2.299 x 10⁵ mg/L (estimated)[6] | This indicates high solubility, contrasting with other reports. |

| Water | Not Specified | Insoluble[1][2][3] | These sources categorize it as insoluble without providing quantitative data. |

| Water | Not Specified | Soluble when freshly prepared[4][5] | Suggests that the compound may hydrolyze and precipitate over time. |

Solubility in Other Solvents

Factors Influencing Solubility

The significant variation in reported aqueous solubility suggests that several factors can influence the dissolution of this compound.

-

pH: The speciation of aluminum ions in water is highly dependent on pH. Changes in pH can lead to the formation of various aluminum-hydroxyl species, some of which may be insoluble.

-

Hydrolysis: Aluminum salts are prone to hydrolysis in aqueous solutions, which can lead to the formation of insoluble aluminum hydroxide precipitates over time. This may explain why freshly prepared solutions are soluble, while older solutions or dried material may appear insoluble.

-

Temperature: While specific data on the temperature dependence of this compound solubility is limited, the solubility of most solids in liquids increases with temperature.

-

Presence of Other Ions and Stabilizers: The USP formulation for this compound Topical Solution includes other substances and may be stabilized by boric acid, which can affect its solubility characteristics[7].

The interplay of these factors can be visualized as a logical relationship:

Experimental Protocol for Solubility Determination

A reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method[10]. The following protocol is a generalized procedure suitable for determining the solubility of this compound.

Principle

An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, glycerol)

-

Sealed, temperature-controlled container (e.g., glass vial or flask)

-

Agitator (e.g., orbital shaker, magnetic stirrer)

-

Constant temperature bath or incubator

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis of aluminum (e.g., titration equipment, ICP-AES, AAS)

Experimental Workflow

The experimental workflow for the shake-flask method can be depicted as follows:

Detailed Steps

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature environment and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter that does not absorb the solute.

-

Quantification of Solute: Determine the concentration of aluminum in the clear, saturated filtrate. A common and accurate method is complexometric titration with EDTA[11][12][13][14]. Other instrumental methods like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS) can also be used for precise quantification of aluminum[11][12][13][14].

-

Data Reporting: Report the solubility in units of mass per volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

Conclusion

The solubility of this compound is a complex property, with conflicting information present in the existing literature, especially for its aqueous solubility. This is likely due to factors such as hydrolysis and pH dependence. For professionals in research and drug development, it is crucial to recognize this variability and to determine the solubility under conditions relevant to their specific application. The standardized shake-flask method, coupled with a reliable analytical technique for quantifying aluminum concentration, provides a robust framework for obtaining accurate and reproducible solubility data. Further research is warranted to establish a more definitive and comprehensive solubility profile of this compound in a wider range of solvents and conditions.

References

- 1. Aluminum Acetate Topical Solution [drugfuture.com]

- 2. This compound Topical Solution [doi.usp.org]

- 3. This compound Solution [drugfuture.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. chembk.com [chembk.com]

- 6. PHARMACY: Preparation Of Solutions: Part I [rxistsource.blogspot.com]

- 7. Aluminum Acetate Topical Solution - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 9. uspnf.com [uspnf.com]

- 10. This compound|CAS 142-03-0|RUO [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. Aluminum diacetate hydroxide | 142-03-0 | FA35428 [biosynth.com]

- 13. newdruginfo.com [newdruginfo.com]

- 14. 142-03-0 CAS | ALUMINUM ACETATE, BASIC HYDRATE | Laboratory Chemicals | Article No. 00892 [lobachemie.com]

key differences between aluminum acetate and aluminum subacetate

An In-depth Technical Guide to the Core Differences Between Aluminum Acetate and Aluminum Subacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum acetate and this compound are related aluminum salts of acetic acid with distinct chemical properties and applications, particularly within the pharmaceutical and chemical industries. While both are utilized for their astringent and antiseptic properties, their formulation, chemical structure, and behavior in solution differ significantly. This technical guide provides a detailed comparison of their chemical and physical properties, outlines synthesis and analysis protocols, and visually represents their chemical structures and reaction pathways to clarify the key distinctions for research, development, and formulation professionals.

Chemical and Physical Properties: A Comparative Analysis

The fundamental differences between aluminum acetate and this compound stem from their stoichiometry. The term "aluminum acetate" can refer to three different salts in the solid state: neutral aluminum triacetate, basic aluminum diacetate, and basic aluminum monoacetate.[1][2] In aqueous solutions, these forms coexist in a dynamic equilibrium, with the triacetate hydrolyzing to the di- and monoacetate forms.[2][3] this compound is specifically basic aluminum diacetate, also referred to as aluminum diacetate hydroxide.[4][5][6]

The key quantitative differences are summarized below.

| Property | Aluminum Acetate (Neutral Triacetate) | This compound (Basic Diacetate) |

| Synonyms | Neutral aluminum acetate, Aluminium triacetate[1][7] | Basic aluminum acetate, Aluminum diacetate, Aluminum diacetate hydroxide[4][6][8] |

| Chemical Formula | Al(CH₃COO)₃[9] | Al(OH)(CH₃COO)₂ or C₄H₇AlO₅[4][6] |

| Molecular Weight | 204.11 g/mol [10] | 162.08 g/mol [4][6] |

| CAS Number | 139-12-8[7][10] | 142-03-0[4][6] |

| Appearance | White, water-soluble solid[7][11] | White precipitate or powder[4][8] |

| Solubility | Soluble in water, where it hydrolyzes[7][9]. | Insoluble in water, though soluble when freshly prepared[4][8]. |

| pH of Solution | Mildly acidic[7][9]. A 1:20 aqueous solution has a pH of 4.2[12]. | A 2% aqueous slurry has a pH of 4-5[13]. USP Topical Solution has a pH of 3.8-4.6[14][15]. |

Chemical Structures and Aqueous Behavior

The structural difference between the neutral triacetate and the basic diacetate (subacetate) is the presence of a hydroxyl group in the latter, which imparts its "basic" character.

Caption: 2D representations of aluminum triacetate and this compound.

In an aqueous medium, aluminum triacetate is unstable and undergoes hydrolysis. This results in a complex equilibrium mixture that includes the diacetate (subacetate) and monoacetate forms.[2][3] This dynamic interconversion is a critical feature of its solution chemistry.

Caption: Equilibrium of aluminum acetate species in an aqueous environment.

Experimental Protocols: Synthesis and Analysis

The synthesis and formulation of topical solutions containing these compounds are well-defined in pharmacopeial monographs, highlighting their differences in preparation.

Synthesis of this compound Topical Solution (USP)

This protocol describes a common laboratory method for preparing a standardized solution of this compound.[14][16]

Workflow Diagram:

Caption: USP-based workflow for the laboratory preparation of this compound solution.

Detailed Protocol:

-

Dissolution: Dissolve 145 g of Aluminum Sulfate in 600 mL of cold Purified Water and filter the solution.[14]

-

Reaction: Gradually add 70 g of Calcium Carbonate to the filtrate in several portions, ensuring constant stirring.[14]

-

Acidification: Slowly add 160 mL of Acetic Acid to the mixture.[14]

-

Maturation: Mix thoroughly and set the mixture aside for 24 hours to allow for complete reaction.[14]

-

Filtration and Washing: Filter the product, using vacuum if necessary. The first portion of the filtrate should be returned to the funnel. Wash the collected precipitate (magma) on the filter with small portions of cold water until the total volume of the filtrate reaches 1000 mL.[14]

-

Storage: Preserve the final solution in tight containers. The solution should have a pH between 3.8 and 4.6.[14]

Synthesis of Aluminum Acetate Topical Solution (Burow's Solution)

This solution is typically prepared by diluting and further acidifying a pre-made this compound Topical Solution.[17]

Detailed Protocol:

-

Mixing: Combine 545 mL of this compound Topical Solution with 15 mL of Glacial Acetic Acid.[17]

-

Dilution: Add a sufficient quantity of Purified Water to make a total volume of 1000 mL.[17]

-

Final Steps: Mix the solution and filter if necessary. It is crucial to dispense only the clear solution.[17]

-

Storage: Preserve in tight containers. The final solution should have a pH between 3.6 and 4.4.[17]

Assay for Aluminum Oxide and Acetic Acid

Quantitative analysis is essential to ensure the solutions meet pharmacopeial standards. The assays for both types of solutions are similar.

-

Assay for Aluminum Oxide: This is typically performed via complexometric titration. A sample of the topical solution is diluted, and the aluminum content is determined by titrating with a standardized 0.05 M Edetate Disodium (EDTA) solution.[14][17]

-

Assay for Acetic Acid: This involves distillation followed by titration. A sample is mixed with phosphoric acid and water, and the acetic acid is distilled into a receiving flask containing a known excess of 0.5 N sodium hydroxide. The excess sodium hydroxide is then back-titrated with 0.5 N sulfuric acid.[16][17]

Applications in Drug Development and Research

Both compounds are valued for their astringent and antiseptic properties.[10][18] An astringent is a chemical that constricts body tissues, which can help reduce secretions and inflammation.[10]

-

This compound: As a topical solution (often referred to as Burow's solution after dilution and acidification), it is used in wet dressings or compresses to relieve skin irritation, itching, and inflammation from various causes, including insect bites, athlete's foot, and poison ivy.[18][] Its antiseptic and antifungal activity also makes it useful for treating outer ear infections.[18]

-

Aluminum Acetate: This is also used topically as an antiseptic and astringent to treat skin inflammation and promote healing.[10][11] Its ability to shrink mucous membranes makes it effective in checking the discharge of serum or mucous.[10]

In industrial applications, both are used as mordants in textile dyeing to fix dyes to fabrics.[4][5]

Conclusion: Core Distinctions

The are chemical, not merely semantic. For the drug development professional and researcher, understanding these distinctions is vital for accurate formulation and application.

-

Chemical Identity: this compound is a specific basic salt, aluminum diacetate hydroxide. "Aluminum acetate" is a broader term that can refer to the neutral triacetate or, in solution, a mixture of hydrolyzed species.

-

Synthesis: this compound solution is prepared through a precipitation reaction involving aluminum sulfate and calcium carbonate. Aluminum acetate solution is typically a simpler preparation, made by acidifying and diluting the subacetate solution.

-

Properties: While both form acidic solutions and have similar applications, their solubility and the precise composition of their respective topical solutions (as defined by USP standards) are different. The subacetate is a direct precursor to the more dilute and more acidic acetate topical solution.